tyrosine O-sulfate

Description

Historical Context of Tyrosine Sulfation Discovery

The phenomenon of tyrosine sulfation was first described in 1954 by Bettelheim, who identified it in a peptide derived from bovine fibrinopeptide B nih.govwikipedia.orgresearchgate.netresearchgate.netbiosyn.comnycu.edu.twnih.govresearchgate.net. For many years, its biological significance remained underexplored. However, pioneering work by researchers like Wieland Huttner's group in the late 20th century began to characterize the enzyme responsible for this modification, tyrosylprotein sulfotransferase (TPST), and its cellular localization nih.govresearchgate.netbiosyn.comresearchgate.netpnas.orgresearchgate.nettaylorandfrancis.com. More recently, the profound impact of tyrosine sulfation on protein function and its implications in various physiological and pathological processes have gained increasing scientific appreciation nih.govresearchgate.netnih.govresearchgate.net.

Definition as a Post-Translational Modification (PTM) of Proteins

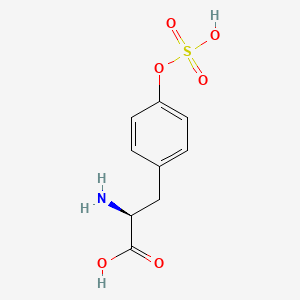

Tyrosine O-sulfation is defined as a post-translational modification where a sulfate (B86663) group (–SO₃) is covalently attached to the phenolic hydroxyl group of a tyrosine residue in a protein wikipedia.orgpnas.orgnih.govmdpi.comrsc.orgportlandpress.comprotpi.chnih.govpatsnap.com. This modification occurs in the trans-Golgi network (TGN) nih.govwikipedia.orgresearchgate.netbiosyn.comresearchgate.netpnas.orgtaylorandfrancis.commdpi.comrsc.orgportlandpress.comprotpi.chnih.govmpi-cbg.deoup.compnas.org. The reaction is catalyzed by tyrosylprotein sulfotransferase (TPST) enzymes, which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate donor nih.govwikipedia.orgresearchgate.netbiosyn.comnycu.edu.twnih.govresearchgate.netpnas.orgnih.govmdpi.comrsc.orgportlandpress.comprotpi.chnih.govpatsnap.commpi-cbg.deoup.compnas.orgacs.orgpnas.orgfao.orgnih.govresearchgate.net.

This PTM is primarily found on secreted proteins and the extracellular domains of transmembrane proteins, as TPST enzymes are localized to the lumen of the TGN nih.govwikipedia.orgresearchgate.netbiosyn.comnycu.edu.twresearchgate.netpnas.orgtaylorandfrancis.comnih.govrsc.orgportlandpress.comprotpi.chnih.govpatsnap.commpi-cbg.deoup.comresearchgate.net. The addition of a negatively charged sulfate group can significantly alter a protein's properties, often enhancing its ability to form protein-protein interactions nih.govwikipedia.orgnycu.edu.twresearchgate.netportlandpress.compatsnap.comoup.comacs.orgresearchgate.netnih.govcapes.gov.brportlandpress.comutoronto.ca. Tyrosine O-sulfate is generally considered a stable modification, and no known enzymatic mechanism for tyrosine desulfation exists in vivo nih.govwikipedia.org.

Ubiquity and Biological Distribution

Tyrosine O-sulfation is a widespread modification observed across various biological domains, though its presence is not universal.

Occurrence in Eukaryotes, Multicellular Organisms, Animals, and Plants

This PTM is prevalent in eukaryotes, particularly in multicellular organisms, including animals and plants nih.govwikipedia.orgresearchgate.netresearchgate.netbiosyn.comnycu.edu.twnih.govresearchgate.netpnas.orgresearchgate.nettaylorandfrancis.comnih.govresearchgate.netrsc.orgportlandpress.comprotpi.chnih.govpatsnap.commpi-cbg.deoup.compnas.orgacs.orgpnas.orgfao.orgnih.govresearchgate.netnih.govcapes.gov.brportlandpress.comutoronto.canih.govnih.govjpt.comacs.orgnih.gov. In animals, tyrosine-sulfated proteins are involved in critical processes such as hemostasis, leukocyte rolling, immune responses, viral entry, and hormonal regulation nycu.edu.twpnas.orgnih.govresearchgate.netmdpi.comrsc.orgportlandpress.compatsnap.comacs.orgresearchgate.netnih.govportlandpress.com. In plants, tyrosine sulfation is essential for the biological activity of certain peptide hormones, influencing growth and development researchgate.netpnas.orgfao.orgnih.govnih.gov. Insects also exhibit tyrosine sulfation in their salivary proteins, often enhancing anticoagulant properties rsc.orgacs.org.

Occurrence of Tyrosine O-Sulfation

Absence in Prokaryotes and Yeast

In contrast to eukaryotes, tyrosine O-sulfation has not been observed in prokaryotes or yeast nih.govwikipedia.orgbiosyn.comnih.govtaylorandfrancis.comnih.govrsc.orgprotpi.chpatsnap.comresearchgate.net. This suggests that the enzymatic machinery and the specific biological roles of tyrosine sulfation evolved independently in eukaryotes. While plants have TPSTs, they are structurally distinct from their animal counterparts, indicating convergent evolution for this modification pnas.org.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-sulfooxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO6S/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQHWLTYGMYQQR-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956-46-7 | |

| Record name | O-Sulfo-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrosine O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000956467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TYROSINE O-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29166358BF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-Sulfotyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0155722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymology and Biosynthesis of Tyrosine O Sulfate

Sulfate (B86663) Activation Pathway

The biosynthesis of tyrosine O-sulfate necessitates the activation of inorganic sulfate, a process that converts it into a high-energy intermediate suitable for transfer. This activation occurs in two key steps, involving the formation of adenosine (B11128) 5'-phosphosulfate (APS) and subsequently 3'-phosphoadenosine 5'-phosphosulfate (PAPS).

Generation of Adenosine 5'-Phosphosulfate (APS)

The initial step in sulfate activation involves the reaction of inorganic sulfate with adenosine triphosphate (ATP). This reaction is catalyzed by the enzyme ATP sulfurylase, also known as sulfate adenylyltransferase (EC 2.7.7.4) excedr.comresearchgate.netwikipedia.orgwikipedia.orgresearchgate.netebi.ac.ukplos.orgnih.govfrontiersin.org. ATP sulfurylase catalyzes the adenylation of sulfate, forming adenosine 5'-phosphosulfate (APS) and inorganic pyrophosphate (PPi) excedr.comwikipedia.orgwikipedia.orgebi.ac.uknih.govfrontiersin.org. This reaction is considered the committed step in sulfate assimilation in many organisms, including plants nih.govfrontiersin.orgfrontiersin.org. The formation of APS represents the first metabolic activation of inorganic sulfate, creating a high-energy phosphosulfate bond that drives subsequent reactions nih.gov.

Formation of 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS)

Following the generation of APS, it serves as a substrate for a second enzymatic step to produce 3'-phosphoadenosine 5'-phosphosulfate (PAPS) researchgate.netwikipedia.orgresearchgate.netrndsystems.comomicsonline.org. This conversion is catalyzed by APS kinase (often associated with PAPS synthase, EC 2.7.1.25) researchgate.netrndsystems.com. APS kinase transfers a phosphate (B84403) group from another molecule of ATP to the 3'-hydroxyl group of APS, yielding PAPS and adenosine diphosphate (B83284) (ADP) researchgate.netwikipedia.orgrndsystems.com. PAPS is recognized as the universal sulfate donor in most sulfation reactions, including tyrosine O-sulfation nih.govpnas.orgnih.govwikipedia.orgportlandpress.comspringernature.com. In many organisms, including mammals, the activities of ATP sulfurylase and APS kinase are found on a single, bifunctional polypeptide chain known as PAPS synthase excedr.comresearchgate.netwikipedia.orgebi.ac.ukomicsonline.orgnih.gov.

Enzymatic Roles of ATP Sulfurylase and APS Kinase

ATP Sulfurylase (Sulfate Adenylyltransferase): ATP sulfurylase is a critical enzyme in sulfur metabolism, catalyzing the activation of inorganic sulfate by adenylation excedr.comwikipedia.orgebi.ac.ukfrontiersin.orgfrontiersin.org. It facilitates the reaction between sulfate and ATP to produce APS and pyrophosphate wikipedia.orgwikipedia.orgebi.ac.uknih.govfrontiersin.org. This enzyme belongs to the nucleotidyltransferase superfamily and plays a central role in the initial step of sulfate assimilation, which is essential for the synthesis of sulfur-containing compounds ebi.ac.ukfrontiersin.orgfrontiersin.org. The enzyme's structure and mechanism have been extensively studied, revealing key residues involved in stabilizing the transition state during APS synthesis nih.govfrontiersin.org. ATP sulfurylase can exist as a monomer, dimer, or oligomer, depending on the organism ebi.ac.ukfrontiersin.org. In some organisms, it is integrated into a bifunctional enzyme with APS kinase activity, forming PAPS synthase excedr.comresearchgate.netwikipedia.orgebi.ac.uk.

APS Kinase: APS kinase is responsible for the second step in sulfate activation, converting APS into PAPS researchgate.netwikipedia.orgresearchgate.netrndsystems.com. By phosphorylating APS using ATP, it generates PAPS, the primary sulfate donor for a wide array of sulfotransferase enzymes researchgate.netwikipedia.orgresearchgate.net. Like ATP sulfurylase, APS kinase can function as a separate protein or as part of the bifunctional PAPS synthase complex excedr.comresearchgate.netwikipedia.orgebi.ac.uk. The activity of APS kinase is crucial for providing the activated sulfate required for numerous cellular processes, including protein tyrosine O-sulfation pnas.orgportlandpress.comspringernature.com.

Table 1: Sulfate Activation Pathway Enzymes

| Enzyme Name | EC Number | Primary Reaction Catalyzed | Substrates | Products | Bifunctional Association (PAPS Synthase) |

| ATP Sulfurylase | 2.7.7.4 | Adenylylation of sulfate | Sulfate, ATP | APS, Pyrophosphate (PPi) | Yes (with APS Kinase) |

| APS Kinase | 2.7.1.25 | Phosphorylation of APS | APS, ATP | PAPS, ADP | Yes (with ATP Sulfurylase) |

Tyrosylprotein Sulfotransferases (TPSTs)

The transfer of the activated sulfate group from PAPS to specific tyrosine residues on proteins is mediated by a class of enzymes known as tyrosylprotein sulfotransferases (TPSTs) nih.govpnas.orgnih.govwikipedia.orgportlandpress.commpi-cbg.demdpi.com. These enzymes are integral membrane proteins that play a pivotal role in the post-translational modification of proteins within the secretory pathway.

TPST Isoenzymes: TPST-1 and TPST-2

In mammals, two principal isoenzymes of TPST have been identified: TPST-1 and TPST-2 nih.govpnas.orgportlandpress.comspringernature.commpi-cbg.depnas.orgmpi-cbg.dewikipedia.orgresearchgate.netrndsystems.comgenecards.orgresearchgate.net. These enzymes share significant sequence homology, with TPST-1 and TPST-2 exhibiting approximately 63-64% amino acid identity wikipedia.orgresearchgate.netrndsystems.com. Despite their similarities, they possess distinct substrate specificities and have been shown to produce different phenotypes when knocked out in model organisms, suggesting a degree of functional specialization pnas.orgwikipedia.orgresearchgate.netrndsystems.com. TPSTs are conserved across many multicellular eukaryotes, including vertebrates and invertebrates mpi-cbg.dewikipedia.orgresearchgate.net. Notably, plant TPSTs are structurally distinct from their animal counterparts, indicating an independent evolutionary acquisition of tyrosine sulfation capabilities plos.orgpnas.orgpnas.orgwikipedia.org.

Table 2: Mammalian Tyrosylprotein Sulfotransferase (TPST) Isoenzymes

| Isoenzyme | Approximate Size (kDa) | Key Characteristics | Localization |

| TPST-1 | ~50-54 | Shares ~63-64% sequence homology with TPST-2; distinct substrate specificity; distinct knockout phenotype. springernature.commpi-cbg.depnas.orgwikipedia.orgresearchgate.netrndsystems.com | Trans-Golgi Network (TGN) |

| TPST-2 | ~50-54 | Shares ~63-64% sequence homology with TPST-1; distinct substrate specificity; distinct knockout phenotype. springernature.commpi-cbg.depnas.orgwikipedia.orgresearchgate.netrndsystems.com | Trans-Golgi Network (TGN) |

Subcellular Localization within the Trans-Golgi Network (TGN)

TPSTs are characterized as type II integral membrane glycoproteins pnas.orgspringernature.commpi-cbg.depnas.orgmpi-cbg.dewikipedia.org. Their subcellular localization is predominantly within the Golgi apparatus, specifically in the trans-Golgi network (TGN) pnas.orgnih.govwikipedia.orgspringernature.commpi-cbg.demdpi.compnas.orgmpi-cbg.dewikipedia.orgprotpi.chportlandpress.com. Within the TGN, the catalytic domains of TPSTs are oriented towards the lumen pnas.orgmpi-cbg.depnas.orgmpi-cbg.dewikipedia.org. This luminal orientation dictates that only proteins transiting through the TGN and possessing accessible tyrosine residues within the lumenal space or extracellular domains can serve as substrates for TPSTs nih.govmpi-cbg.dempi-cbg.de. Consequently, tyrosine O-sulfation is primarily observed on secreted proteins and the extracellular portions of transmembrane proteins nih.govwikipedia.orgmpi-cbg.deresearchgate.net. The acidic amino acid-rich sequences surrounding the target tyrosine residue are critical for recognition by TPSTs nih.govportlandpress.commpi-cbg.de.

Compound List:

this compound

Adenosine 5'-Phosphosulfate (APS)

3'-Phosphoadenosine 5'-Phosphosulfate (PAPS)

Adenosine Triphosphate (ATP)

Pyrophosphate (PPi)

Adenosine Diphosphate (ADP)

Tyrosylprotein Sulfotransferase (TPST)

ATP Sulfurylase (Sulfate Adenylyltransferase)

APS Kinase

PAPS Synthase

Catalytic Mechanism of Sulfate Transfer to Tyrosine Residues

The transfer of a sulfate group to a tyrosine residue is catalyzed by tyrosylprotein sulfotransferases (TPSTs), specifically TPST-1 and TPST-2 in humans and mice mpi-cbg.deprotpi.chwikipedia.orgbiosyn.com. These enzymes are integral membrane proteins of the TGN, with their catalytic sites oriented towards the lumen, ensuring that only proteins transiting this compartment can be modified mpi-cbg.deprotpi.chwikipedia.org. The reaction mechanism involves the transfer of a sulfuryl moiety from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of a peptidyl-tyrosine residue protpi.chbiosyn.comnih.gov. This process yields a this compound ester and 3',5'-ADP (PAP) biosyn.comnih.govbiorxiv.org. Structural and mutational analyses suggest that TPST2 employs an SN2-like in-line displacement mechanism for catalysis biosyn.com.

Substrate Specificity and Recognition Motifs

While no single, strict consensus sequence universally dictates tyrosine sulfation, specific sequence and structural features of a protein substrate are recognized by TPSTs. These features include the presence of acidic amino acid residues, positional importance of these residues, and the influence of turn-inducing amino acids. Steric accessibility, such as the absence of nearby cysteine residues or N-glycosylation sites, is also a critical factor mpi-cbg.dewikipedia.org.

Influence of Acidic Amino Acid Residues (Aspartate, Glutamate)

The presence of acidic amino acid residues, namely aspartate (Asp) and glutamate (B1630785) (Glu), in the vicinity of the target tyrosine residue is a dominant characteristic that promotes sulfation mpi-cbg.deprotpi.chwikipedia.orgbiorxiv.orgacs.orgnih.gov. These residues, typically found within a span of five amino acids N-terminal or C-terminal to the tyrosine, contribute a negative charge that is essential for recognition by TPSTs mpi-cbg.deacs.org. This acidic environment is thought to facilitate the binding of the substrate to the enzyme's active site and enhance protein-protein interactions post-sulfation nih.govmdpi.com.

Role of Turn-Inducing Amino Acids (Proline, Glycine)

Turn-inducing amino acids, such as proline (Pro) and glycine (B1666218) (Gly), are frequently observed in sequences targeted for tyrosine sulfation mpi-cbg.de. These residues can influence the local secondary structure of the protein, potentially promoting the formation of beta-turns that present the tyrosine residue in an optimal conformation for TPST binding mpi-cbg.desemanticscholar.org. However, their presence is not always mandatory; some sulfated tyrosine sites lacking Pro or Gly still exist, particularly if they are located near the protein termini or possess other residues with turn-conformational potential mpi-cbg.desemanticscholar.org.

Differential Substrate Preferences between TPST-1 and TPST-2

Two primary human TPST isoforms, TPST-1 and TPST-2, share significant sequence homology in their catalytic domains but exhibit distinct substrate preferences and kinetic properties mdpi.comportlandpress.comnih.govbiorxiv.org. TPST-2 generally displays higher K_m and V_max values for most tested peptide substrates compared to TPST-1, implying differential substrate specificity nih.gov. For instance, TPST-2 shows a five-fold preference over TPST-1 for thyrotropin-releasing hormone receptor (TSHR) peptides, indicating that TPST-1 cannot fully compensate for a deficiency in TPST-2 activity in this context researchgate.net. TPST-2 typically requires acidic residues at both the -1 and +1 positions for efficient sulfation, whereas TPST-1 may only necessitate a negative charge at the -1 site biorxiv.org. While both isoforms can sulfated certain peptides (e.g., GP1BA, CF-8, CCK, PSGL1) similarly, others show clear differences, such as CCR8 and FGF7 peptides being substrates for TPST-1 but not TPST-2 biorxiv.orgresearchgate.net. TPST-2 activity is stimulated by Mg(2+), a characteristic not observed for TPST-1 nih.gov. The differential expression patterns of TPST-1 and TPST-2 across various tissues further suggest distinct physiological roles for each isoform nih.gov.

Regulation of Tyrosine Sulfation

The regulation of tyrosine sulfation is complex and not fully elucidated. Evidence suggests that TPST genes are subject to limited transcriptional regulation wikipedia.org. Once a tyrosine residue is sulfated, the modification is considered largely irreversible in vivo, as there is no known enzymatic mechanism for tyrosine sulfate desulfation by mammalian sulfatases wikipedia.org.

Potential regulatory mechanisms may involve the availability of PAPS, the sulfate donor, which is synthesized through a series of enzymatic steps starting from inorganic sulfate protpi.chbiosyn.com. The post-translational modification of TPST enzymes themselves could also influence their activity and substrate recognition portlandpress.com. Furthermore, the varying tissue-specific expression levels of TPST-1 and TPST-2 imply that differential expression contributes to the regulation of tyrosine sulfation in different cellular contexts nih.gov. The incomplete sulfation observed at some sites also suggests that factors such as enzyme access, local protein conformation, or transient availability of substrates or cofactors might play regulatory roles nih.gov.

Functional Significance in Biological Processes and Molecular Interactions

Core Principles of Tyrosine O-Sulfate Function

This compound is a key determinant in strengthening and modulating the specificity of protein-protein interactions. wikipedia.orgresearchgate.net This modification is prevalent in secreted and membrane-bound proteins. wikipedia.orgbiorxiv.orgbiorxiv.org The addition of the sulfate (B86663) group can significantly enhance the binding affinity between proteins. nih.gov This is particularly evident in the interactions involving adhesion molecules, G-protein-coupled receptors, coagulation factors, and extracellular matrix proteins. wikipedia.org For instance, the sulfation of tyrosine residues is crucial for the optimal function of several key proteins involved in leukocyte recruitment during inflammatory responses. ahajournals.org

The process of tyrosine sulfation occurs in the trans-Golgi network and is catalyzed by tyrosylprotein sulfotransferases (TPSTs). nih.govatsjournals.orgatsjournals.org This modification is estimated to occur in about 1% of all tyrosines in eukaryotic proteins. nih.govatsjournals.orgatsjournals.org The presence of negatively charged, acidic amino acid residues flanking the target tyrosine is a common feature of sulfation sites. nih.govatsjournals.org

Research has shown that tyrosine sulfation is involved in a wide array of biological processes, including:

Hemostasis mdpi.com

Leukocyte rolling on endothelial cells mdpi.com

Viral entry into cells mdpi.com

Ligand binding to receptors mdpi.com

The functional importance of this modification is underscored by the observation that the inhibition of tyrosine sulfation can drastically attenuate processes like atherosclerosis by impairing leukocyte recruitment. ahajournals.org Furthermore, the generation of homogeneously sulfated proteins has enabled detailed studies into the specific roles of this compound in protein function, confirming its critical role in processes like HIV-1 infection and thrombin inhibition. acs.org

The sulfate group of this compound plays a crucial role in mediating protein-protein interactions through electrostatic forces. biorxiv.orgbiorxiv.org This negatively charged group can form strong salt bridges and hydrogen bonds with positively charged residues, such as arginine and lysine, on a binding partner. biorxiv.orgbiorxiv.org These electrostatic interactions are often a primary driver for the increased affinity and specificity observed in sulfated protein interactions. biorxiv.org

The importance of these electrostatic interactions is highlighted in the binding of chemokines to their receptors. The N-terminal regions of many chemokine receptors are rich in tyrosine residues that can be sulfated. nih.govnih.gov This sulfation creates negatively charged patches that enhance the binding of positively charged chemokine ligands. atsjournals.org For example, in the chemokine receptor CXCR4, sulfated tyrosines are essential for optimal binding to its ligand, CXCL12. nih.gov Similarly, for the P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), tyrosine sulfation is critical for its interaction with P-selectin, a key step in leukocyte adhesion. ahajournals.org

The contribution of the sulfate group is not merely a non-specific charge effect. The precise positioning and orientation of the sulfate group within the protein structure are often critical for high-affinity binding. nih.gov This specificity arises from the unique geometry of the sulfated tyrosine, which allows it to fit into specific binding pockets and form multiple, well-defined electrostatic contacts with its binding partner. biorxiv.orgbiorxiv.org

Role in Specific Protein Families and Pathways

Tyrosine O-sulfation is a widespread and critical post-translational modification in chemokine receptors, significantly influencing their ability to bind ligands and mediate cellular responses. nih.govresearchgate.net This modification predominantly occurs in the extracellular N-terminal regions of the receptors, which are the initial contact points for chemokine ligands. nih.gov

The addition of sulfate groups to tyrosine residues on chemokine receptors substantially enhances their binding affinity and, in some cases, selectivity for their cognate chemokines. nih.govacs.orgacs.org This increased affinity is a direct result of the electrostatic interactions between the negatively charged sulfate group and positively charged residues on the chemokine. nih.gov

Studies on various chemokine receptors have consistently demonstrated the importance of tyrosine sulfation for high-affinity ligand binding. nih.gov For instance, mutagenesis studies on receptors like CXCR4, CCR2b, and CCR5 have shown a significant decrease in chemokine binding when key sulfated tyrosine residues are mutated. nih.govatsjournals.org In the case of CCR5, sulfation at a specific tyrosine residue is critical for supporting HIV-1 infection. acs.org

Furthermore, the level and pattern of tyrosine sulfation can modulate the selectivity of a chemokine receptor for its multiple ligands. Research on CCR3 has shown that different sulfation states of its N-terminal peptide result in varied binding affinities for different eotaxin chemokines (CCL11, CCL24, and CCL26). acs.orgacs.org For example, sulfation of Tyr-16 in a CCR3-derived peptide leads to a significant increase in selectivity for eotaxin-1. acs.org This suggests that differential sulfation could be a mechanism to fine-tune chemokine receptor responses. acs.orgacs.org

The table below summarizes the impact of tyrosine sulfation on the binding affinity of a CCR3-derived peptide to its chemokine ligands.

| Sulfation State of CCR3 Peptide | Binding Affinity (pKd) for Eotaxin-1 (CCL11) | Binding Affinity (pKd) for Eotaxin-2 (CCL24) | Binding Affinity (pKd) for Eotaxin-3 (CCL26) |

| Non-sulfated | ~6.0 | ~6.0 | ~6.0 |

| Sulfated at Tyr-16 | Increased | No significant change | No significant change |

| Doubly sulfated (Tyr-16 & Tyr-17) | Further Increased | Increased | Cooperatively Increased |

| Data derived from studies on CCR3-derived peptides and their interactions with eotaxin chemokines. acs.org |

The enhanced binding of chemokines to their sulfated receptors has profound consequences for leukocyte trafficking and inflammatory responses. researchgate.netatsjournals.org Chemokine-receptor interactions are central to guiding leukocytes to sites of inflammation and injury. researchgate.net By modulating the strength and specificity of these interactions, tyrosine O-sulfation plays a crucial role in orchestrating immune cell migration. nih.govresearchgate.netatsjournals.org

The functional significance of tyrosine sulfation in leukocyte trafficking is evident from studies on P-selectin glycoprotein ligand-1 (PSGL-1), an adhesion molecule expressed on leukocytes. Tyrosine sulfation of PSGL-1 is essential for its high-affinity binding to P-selectin on endothelial cells, a critical step for the initial tethering and rolling of leukocytes during an inflammatory response. plos.org Disruption of this sulfation significantly impairs leukocyte rolling. plos.org

Similarly, for chemokine receptors, proper sulfation is necessary for effective leukocyte migration. For example, cells with mutations in the sulfated tyrosine residues of CXCR3 show impaired migration towards its ligands. ahajournals.org The involvement of tyrosine sulfation in the function of multiple chemokine receptors, such as CCR2, CCR5, and CX3CR1, which are implicated in atherosclerosis, highlights the importance of this modification in chronic inflammatory diseases. ahajournals.orgahajournals.org The attenuation of atherosclerosis in mice with deficient tyrosine sulfotransferase activity in their hematopoietic cells further underscores the critical role of this post-translational modification in inflammatory disease progression. ahajournals.org

The table below lists some chemokine receptors known to be affected by tyrosine sulfation and their role in leukocyte trafficking and inflammation.

| Chemokine Receptor | Known to be Sulfated | Role in Leukocyte Trafficking and Inflammation |

| CCR2 | Yes | Monocyte recruitment in atherosclerosis and other inflammatory conditions. ahajournals.orgahajournals.org |

| CCR5 | Yes | T-cell and monocyte trafficking; co-receptor for HIV-1 entry. nih.govahajournals.org |

| CX3CR1 | Yes | Monocyte and NK cell adhesion and migration. ahajournals.org |

| CXCR3 | Yes | T-cell migration to sites of inflammation. nih.govahajournals.org |

| CXCR4 | Yes | Hematopoietic cell homing and trafficking. nih.gov |

| GPR15 | Yes | Lymphocyte homing to the colon and skin. biologists.com |

| This table provides examples and is not an exhaustive list. |

Chemokine Receptors and Ligand Binding

Specific Receptor Examples

The functional importance of this compound is particularly evident in its interactions with a range of chemokine receptors, which are crucial for immune cell trafficking and have been implicated in various diseases.

CCR5 and CXCR4: The chemokine receptors CCR5 and CXCR4, which act as co-receptors for HIV-1 entry, are both post-translationally modified by tyrosine sulfation. nih.gov For CCR5, sulfated tyrosines in the N-terminal region are crucial for binding to its natural ligands, MIP-1alpha and MIP-1beta, as well as to the HIV-1 envelope glycoprotein gp120. nih.govembopress.org Specifically, studies have highlighted the critical role of sulfation at Tyr14 for binding gp120, with sulfation at Tyr10 and Tyr15 potentially further enhancing this interaction. acs.org Similarly, tyrosine sulfation of CXCR4 enhances its binding to its ligand, stromal cell-derived factor-1α (SDF-1α/CXCL12). nih.govnih.gov The sulfation of CXCR4 occurs in a stepwise manner, with Tyr-21 being sulfated first, followed by Tyr-12 or Tyr-7, and the binding affinity for SDF-1α increases with the number of sulfotyrosine residues. nih.govrockefeller.edu

CCR2 and CX3CR1: Tyrosine sulfation is also implicated in the function of other chemokine receptors like CCR2b and CX3CR1, where it may be important for both ligand binding and intracellular signaling. nih.govatsjournals.org

CCR3 and CCR8: Like CCR5, the HIV coreceptors CCR3 and CCR8 are also predicted to be tyrosine sulfated, suggesting a common mechanism for viral interaction. atsjournals.org O-glycosylation on the N-terminal threonine and serine residues of CCR8 has also been shown to promote ligand binding. biologists.com

CXCR1 and CXCR2: Bioinformatics analyses suggest that CXCR1 is likely to be tyrosine-sulfated, which is predicted to increase its affinity for certain chemokine ligands. researchgate.netnih.gov While it is less certain if CXCR2 undergoes the same modification, the interaction of both receptors with shared ligands like CXCL8 involves regions that could be influenced by sulfation. nih.gov

| Receptor | Key Findings on this compound Interaction | References |

|---|---|---|

| CCR5 | Sulfation of N-terminal tyrosines (especially Tyr14) is crucial for binding to chemokines (MIP-1α, MIP-1β) and HIV-1 gp120. | nih.govembopress.orgacs.org |

| CXCR4 | Stepwise sulfation of N-terminal tyrosines (Tyr21, Tyr12, Tyr7) enhances binding affinity to its ligand SDF-1α. | nih.govnih.govrockefeller.edu |

| CCR2 | Sulfation may be important for optimal chemokine binding and intracellular signaling. | atsjournals.org |

| CX3CR1 | Sulfation may be important for optimal chemokine binding and intracellular signaling. | nih.govatsjournals.org |

| CCR8 | Predicted to be tyrosine sulfated, which is relevant for its function as an HIV coreceptor. | atsjournals.org |

| CXCR1 | Predicted to be tyrosine-sulfated, which likely increases ligand binding affinity. | researchgate.netnih.gov |

| CXCR2 | Less likely to be tyrosine-sulfated compared to CXCR1, but interacts with ligands that bind to sulfated CXCR1. | researchgate.netnih.gov |

Hemostasis and Coagulation Cascade Regulation

This compound is a significant modulator of the complex series of protein-protein interactions that govern hemostasis and blood coagulation.

The sulfation of tyrosine residues on several key plasma proteins enhances their interactions, thereby influencing the coagulation cascade. mdpi.com

Hirudin and Thrombin: Hirudin, a potent thrombin inhibitor from medicinal leeches, contains a sulfated tyrosine that significantly increases its binding efficiency to thrombin. researchgate.netijbs.com This enhanced interaction is a key factor in its anticoagulant properties. researchgate.netnih.gov The discovery of this interaction has spurred the development of leech-inspired anticoagulant molecules. nih.govresearchgate.net

Fibrinogen and Thrombin: The initial discovery of tyrosine O-sulfation was in fibrinogen. researchgate.netspandidos-publications.com Sulfation of the γ' chain of fibrinogen enhances its binding affinity to thrombin, which in turn increases the rate of fibrin (B1330869) polymerization, a critical step in clot formation. researchgate.netuniprot.org

Fibronectin: This extracellular matrix protein is also known to be tyrosine-sulfated. mdpi.compnas.org The sulfation of fibronectin is believed to play a role in its interactions with other proteins, contributing to processes like cell adhesion and wound healing. mdpi.comresearchgate.net

| Plasma Protein | Effect of this compound | References |

|---|---|---|

| Hirudin | Enhances binding affinity and inhibitory activity towards thrombin. | researchgate.netijbs.comnih.gov |

| Thrombin | Interacts with sulfated residues on various proteins, including hirudin and fibrinogen, modulating their activity. | nih.govresearchgate.netdiva-portal.org |

| Fibrinogen | Sulfation of the γ' chain enhances binding to thrombin, promoting fibrin polymerization. | researchgate.netuniprot.orgpnas.org |

| Fibronectin | Undergoes tyrosine sulfation, which likely modulates its interactions within the extracellular matrix. | mdpi.compnas.org |

Several coagulation factors are known to be post-translationally modified by tyrosine sulfation, which is essential for their proper function in the coagulation cascade. nih.gov

Factors V and VIII: Tyrosine sulfation has been identified in both Factor V and Factor VIII. researchgate.net In Factor VIII, the sulfation of Tyr1680 is critical for its interaction with von Willebrand factor. researchgate.net

Factor IX: This coagulation factor is also known to be tyrosine-sulfated. nih.govresearchgate.netashpublications.org

Protein S, Prekallikrein, and Plasminogen: Research has identified these three hemostatic proteins as also being subject to tyrosine sulfation. nih.govnycu.edu.tw These findings suggest that this post-translational modification may be more widespread in the coagulation and fibrinolytic systems than previously thought, with potential implications for their respective functions. nih.gov

G-Protein Coupled Receptor (GPCR) Function

Beyond chemokine receptors, tyrosine O-sulfation plays a crucial role in the function of other G-protein coupled receptors by modulating their interaction with ligands.

Tyrosine sulfation within the extracellular domains of GPCRs can act as a key determinant for high-affinity ligand binding and subsequent receptor activation. nih.gov This modification adds a negative charge that can facilitate electrostatic interactions with positively charged residues on the ligand, thereby increasing binding affinity and specificity. biorxiv.org

Thyrotrophin Receptor (TSHR): The TSH receptor, a member of the glycoprotein hormone receptor family, requires tyrosine sulfation for high-affinity binding of its ligand, thyrotrophin (TSH), and for receptor activation. researchgate.netembopress.orgnih.gov A conserved Y-D/E-Y motif in the extracellular domain is the site of this crucial sulfation. researchgate.netoup.com

Complement Receptors (C3a, C5a): Tyrosine sulfation is also involved in the function of complement receptors. For the C5a receptor, sulfated tyrosines contribute to the formation of the docking site for its ligand, the anaphylatoxin C5a, which is essential for high-affinity recognition. embopress.orgnih.gov While specific details on the C3a receptor are less defined, the presence of sulfated tyrosine residues is a recurring theme in receptors for inflammatory mediators. biorxiv.org

| GPCR | Role of this compound | References |

|---|---|---|

| Thyrotrophin Receptor | Sulfation of a conserved motif is mandatory for high-affinity TSH binding and receptor activation. | researchgate.netembopress.orgnih.gov |

| Complement Receptor C5a | Sulfated tyrosines are crucial for creating the docking site for the C5a ligand, enabling high-affinity binding. | embopress.orgnih.gov |

| Complement Receptor C3a | Although less characterized, sulfation is likely involved in its function, consistent with other inflammatory receptors. | biorxiv.org |

Cellular Adhesion Processes

Tyrosine O-sulfation is a critical post-translational modification that plays a pivotal role in the initial stages of the inflammatory response by mediating the interaction between P-selectin glycoprotein ligand-1 (PSGL-1) and P-selectin. scielo.brscielo.br This interaction is fundamental for the tethering and rolling of leukocytes on the surface of activated endothelial cells, a prerequisite for their subsequent extravasation into tissues. scielo.brscielo.br

The high-affinity binding of PSGL-1, a glycoprotein expressed on the surface of leukocytes, to P-selectin, which is expressed on activated endothelial cells and platelets, is not solely dependent on its glycosylation. scielo.brscielo.br It also critically requires the presence of sulfated tyrosine residues located at the N-terminus of the PSGL-1 protein. scielo.brscielo.brmerckmillipore.com Specifically, human PSGL-1 possesses three tyrosine residues at positions 46, 48, and 51 that are targets for sulfation. scielo.brscielo.br

Research has unequivocally demonstrated that the absence of this tyrosine sulfation significantly diminishes the binding affinity of PSGL-1 for P-selectin. scielo.brmerckmillipore.comnih.gov Site-directed mutagenesis studies, where these N-terminal tyrosine residues were substituted with phenylalanine (an amino acid that cannot be sulfated), resulted in a dramatic loss of P-selectin binding. scielo.brnih.gov Conversely, the presence of at least one sulfated tyrosine residue is necessary to support the binding interaction. scielo.br

The combination of the negatively charged sulfate groups on the tyrosine residues and specific O-glycans creates a composite binding site on PSGL-1 that is recognized with high affinity by the lectin domain of P-selectin. scielo.brpnas.org While the sialyl Lewis x (sLex) glycan determinant is also crucial for this interaction, tyrosine sulfation provides an additional layer of specificity and affinity, acting as a "super-antigen" that supports slower leukocyte rolling at higher shear stresses. nih.govupenn.edu This controlled rolling is essential for the subsequent firm adhesion and transmigration of leukocytes.

Interestingly, the interaction of PSGL-1 with E-selectin, another member of the selectin family, does not exhibit the same dependence on tyrosine sulfation, highlighting the specificity of this modification in mediating P-selectin interactions. scielo.brupenn.edu The functional importance of PSGL-1 tyrosine sulfation is further underscored by the observation that inhibiting sulfation in cells leads to attenuated rolling of these cells on P-selectin-coated surfaces. nih.gov

Table 1: Key Research Findings on PSGL-1 and this compound Interactions

| Research Finding | Significance | References |

|---|---|---|

| High-affinity binding of PSGL-1 to P-selectin requires both O-glycosylation and tyrosine O-sulfation. | Demonstrates the dual requirement for a composite binding site. | scielo.brscielo.br |

| Human PSGL-1 has three tyrosine sulfation sites at positions 46, 48, and 51. | Identifies the specific residues involved in the interaction. | scielo.brscielo.br |

| Mutating the N-terminal tyrosines to phenylalanine abolishes P-selectin binding. | Confirms the critical role of these specific tyrosine residues. | scielo.brnih.gov |

| Inhibition of cellular sulfation attenuates leukocyte rolling on P-selectin. | Provides functional evidence for the importance of sulfation in cell adhesion. | nih.gov |

| Tyrosine sulfation enhances PSGL-1-mediated rolling under high shear stress. | Suggests a role in stabilizing leukocyte adhesion in blood flow. | upenn.edu |

Hormonal Regulation and Peptide Processing

Tyrosine O-sulfation has been identified as a significant post-translational modification that influences the proteolytic processing of progastrin, the precursor to the hormone gastrin. embopress.orgnih.govnih.gov Gastrin is a key regulator of gastric acid secretion. The extent of tyrosine sulfation on progastrin appears to directly correlate with its subsequent enzymatic cleavage into mature, biologically active gastrin peptides. embopress.orgnih.govnih.gov

Studies have shown that increasing the degree of sulfation on progastrin enhances its endoproteolytic maturation. embopress.orgnih.govnih.gov Progastrin contains a tyrosine residue that can be sulfated; however, this sulfation is often incomplete. embopress.orgnih.gov By engineering a mutant form of gastrin with an amino acid substitution that promotes more complete sulfation, researchers observed a corresponding increase in the proteolytic processing of the precursor. embopress.orgnih.govnih.gov This suggests that the negatively charged sulfate group may facilitate recognition or cleavage by the processing enzymes. embopress.orgnih.gov This regulatory role of tyrosine sulfation in peptide maturation represents an important mechanism for controlling the production of active hormones. embopress.orgnih.gov

The biological activity of the neuropeptide cholecystokinin (B1591339) (CCK) is critically dependent on the sulfation of a specific tyrosine residue. ijbs.comguidetopharmacology.org CCK is involved in a variety of physiological processes, including digestion, satiety, and anxiety. revvity.comtocris.com It exerts its effects by binding to two distinct G protein-coupled receptors, the CCK1 and CCK2 receptors. guidetopharmacology.orgtocris.com

The affinity of CCK for the CCK1 receptor is dramatically increased by the presence of a sulfate group on its tyrosine residue. guidetopharmacology.orgavma.org Desulfated CCK exhibits a 500- to 1,000-fold reduction in binding affinity for the CCK1 receptor. avma.orgnih.gov Consequently, sulfation is essential for the optimal biological activity of CCK at this receptor subtype, which mediates processes like gallbladder contraction and pancreatic enzyme secretion. tocris.comavma.org

In contrast, the CCK2 receptor binds both sulfated and non-sulfated forms of CCK and the related peptide gastrin with similarly high affinity. tocris.comavma.orgnih.gov This differential requirement for tyrosine sulfation allows for specificity in the signaling pathways activated by CCK and gastrin. guidetopharmacology.orgtocris.com

Table 2: Cholecystokinin Receptor Binding Affinities

| Ligand | CCK1 Receptor Affinity | CCK2 Receptor Affinity | References |

|---|---|---|---|

| Sulfated CCK | High (Ki ≈ 0.6-1 nM) | High (Ki ≈ 0.3-1 nM) | nih.gov |

| Desulfated CCK | Low (500-fold reduction) | High (Ki ≈ 0.3-1 nM) | avma.orgnih.gov |

Statherin is a small, tyrosine-rich protein found in human saliva that plays a crucial role in oral health. nih.govuniprot.orgcloud-clone.com Its primary functions include inhibiting the precipitation of calcium phosphate (B84403) salts, thereby maintaining the supersaturation of saliva with respect to tooth enamel, and acting as a lubricant. uniprot.orgumich.edunih.gov

It has been demonstrated that statherin can be post-translationally modified by tyrosine O-sulfation. nih.govgenecards.org The enzyme responsible for this modification, tyrosylprotein sulfotransferase, has been identified in human submandibular salivary glands and in saliva itself. nih.gov Statherin contains seven tyrosine residues and a sequence motif that is favorable for sulfation. ijbs.comnih.gov

While the precise physiological significance of statherin sulfation is not yet fully understood, it is hypothesized to play a role in its interactions with hydroxyapatite (B223615) (the main component of tooth enamel) and with oral bacteria such as Actinomyces viscosus. nih.govgenecards.org The addition of negatively charged sulfate groups could potentially modulate these binding activities, thereby influencing processes like enamel mineralization and the formation of the acquired pellicle on the tooth surface. nih.govuniprot.org

Immune Response and Pathogen Entry Mechanisms

Tyrosine O-sulfation is increasingly recognized as a key modification in the immune system, influencing both normal immune responses and the mechanisms used by pathogens to enter host cells. mdpi.commdpi.compatsnap.comnih.gov

Many proteins involved in the immune response, such as chemokine receptors, are tyrosine sulfated. mdpi.comnih.gov This sulfation is often critical for their function. For instance, chemokine receptors on the surface of immune cells rely on sulfated tyrosines in their N-terminal domains for high-affinity binding to their chemokine ligands. nih.gov This interaction is essential for directing the migration of leukocytes to sites of inflammation. mdpi.comnih.gov

The importance of tyrosine sulfation extends to pathogen invasion. Several viruses and parasites exploit this host cell modification to facilitate their entry. A prominent example is the Human Immunodeficiency Virus (HIV-1). The entry of HIV-1 into host cells requires the interaction of the viral envelope glycoprotein gp120 with the host cell receptor CD4 and a coreceptor, typically the chemokine receptor CCR5. mdpi.comacs.org The N-terminal region of CCR5 contains sulfated tyrosine residues that are crucial for its interaction with gp120. acs.orgacs.orgfrontiersin.org The absence of this sulfation significantly impairs HIV-1 entry. mdpi.comacs.org

Similarly, the entry of Enterovirus 71 (EV71), a cause of hand, foot, and mouth disease, into leukocytes is facilitated by the tyrosine sulfation of its receptor, PSGL-1. merckmillipore.comscienceopen.com Studies have shown that inhibiting sulfation or mutating the tyrosine sulfation sites on PSGL-1 blocks the virus's ability to bind and replicate. merckmillipore.comscienceopen.com This indicates that, for certain pathogens, tyrosine sulfation on host cell receptors is a critical determinant for infection. merckmillipore.comscienceopen.com

Role in Viral Entry (e.g., HIV-1 entry via CCR5)

The entry of Human Immunodeficiency Virus type 1 (HIV-1) into host cells is a well-studied example of the critical role of this compound. The process is initiated by the binding of the viral envelope glycoprotein, gp120, to the CD4 receptor on the surface of target cells. springernature.com This binding induces conformational changes in gp120, exposing a binding site for a coreceptor, typically the chemokine receptor CCR5 or CXCR4. mdpi.com

For macrophage-tropic (R5) strains of HIV-1, the interaction with CCR5 is essential for viral entry. rndsystems.com The N-terminal region of the CCR5 receptor is rich in tyrosine residues that are post-translationally modified by O-sulfation. rndsystems.comrndsystems.com Specifically, tyrosines at positions 3, 10, 14, and 15 in the N-terminus of CCR5 can be sulfated. rndsystems.com This sulfation is critical for the high-affinity interaction between the gp120-CD4 complex and CCR5. rndsystems.comrndsystems.com Studies have shown that sulfated tyrosines on CCR5 contribute significantly to the binding of the gp120/CD4 complex, thereby facilitating viral entry into the host cell. rndsystems.com The inhibition of tyrosine sulfation has been shown to impair this interaction and reduce the efficiency of HIV-1 entry. rndsystems.com

Interestingly, HIV-1 appears to have evolved a form of molecular mimicry. The V2 loop of the viral gp120 protein itself contains sulfated tyrosines (Tys173 and Tys177) that mimic the sulfated tyrosines on the CCR5 coreceptor. researchgate.net These sulfated tyrosines in V2 stabilize the gp120 trimer in a "closed," antibody-protected conformation by interacting with the base of the V3 loop. researchgate.netnih.govwikipedia.org This intramolecular interaction occludes the coreceptor-binding site, shielding it from certain antibodies. researchgate.net

| Protein/Receptor | Sulfated Tyrosine Residue(s) | Interacting Partner | Functional Consequence |

| CCR5 | Tyr3, Tyr10, Tyr14, Tyr15 | HIV-1 gp120-CD4 complex | Facilitates high-affinity binding and HIV-1 entry. rndsystems.comrndsystems.com |

| HIV-1 gp120 (V2 loop) | Tys173, Tys177 | V3 loop of gp120 | Stabilizes the envelope trimer in a closed conformation, modulating neutralization sensitivity. researchgate.net |

Contribution to Anti-HIV Antibody Neutralization Potency

Just as tyrosine sulfation is crucial for viral entry, it is also a key factor in the potency of certain broadly neutralizing antibodies (bNAbs) against HIV-1. researchgate.net A number of anti-HIV-1 antibodies that target the viral envelope glycoprotein gp120 have been found to contain sulfated tyrosine residues, often within their complementarity-determining regions (CDRs), particularly the heavy chain CDR3 (CDRH3). nih.govmpi-cbg.de

This tyrosine sulfation is not a random modification but a critical determinant of the antibody's neutralizing capacity. For example, in antibodies like E51 and those of the CAP256V2LS lineage, tyrosine sulfation significantly enhances their binding affinity for gp120 and their ability to neutralize the virus. mpi-cbg.dearvojournals.org The sulfate groups on the antibody can engage with positively charged residues on the gp120 surface, in a manner that mimics the interaction between gp120 and the sulfated CCR5 coreceptor. nih.gov

The level of sulfation can directly correlate with neutralization potency. Studies on the CAP256V2LS antibody have shown that the fully sulfated proteoform exhibits the highest in vitro relative antigen binding potency and neutralization efficiency against a panel of HIV-1 viruses. arvojournals.org The absence or reduction of tyrosine sulfation in these antibodies leads to a dramatic decrease in their binding affinity and a loss of neutralizing function. researchgate.net This highlights tyrosine sulfation as a critical quality attribute for the development of certain antibody-based HIV-1 therapeutics. researchgate.net

| Antibody | Sulfation Location | Target | Impact of Sulfation |

| E51 | VHCDR3 loop | HIV-1 gp120 | Necessary for potent binding to gp120. mpi-cbg.de |

| CAP256V2LS | CDRH3 | HIV-1 gp120 | Fully sulfated form shows the highest neutralization potency. arvojournals.org |

| 412d | CDRH3 | HIV-1 gp120 | Contributes to recognition of the CCR5 binding region of gp120. researchgate.net |

Involvement in Malaria Parasite Invasion (Duffy Antigen/Receptor)

The functional importance of this compound extends to other infectious diseases, including malaria caused by the parasite Plasmodium vivax. This parasite invades human erythrocytes (red blood cells) by binding to the Duffy antigen/receptor for chemokines (DARC). nih.govmdpi.com

The interaction between the parasite and the erythrocyte is mediated by the parasite's Duffy-binding protein 1 (DBP1), which recognizes a specific region on the extracellular N-terminal domain of DARC. nih.govmdpi.com Research has demonstrated that this recognition is critically dependent on the post-translational sulfation of a tyrosine residue within DARC. mdpi.com Specifically, tyrosine 41 (Tyr41) in the DARC protein is modified by the addition of a sulfate group.

The sulfated Tyr41 is essential for the high-affinity binding of the P. vivax DBP1 to the erythrocyte surface. mdpi.com Studies using mutated forms of DARC, where Tyr41 is replaced by phenylalanine (an amino acid that is structurally similar to tyrosine but cannot be sulfated), have shown a loss of binding to the parasite's DBP1. A soluble, sulfated peptide corresponding to the N-terminal domain of DARC can effectively block the binding of the parasite protein to red blood cells, whereas its unsulfated counterpart cannot. This makes the sulfated tyrosine a key molecular determinant for erythrocyte invasion by P. vivax.

| Host Protein | Sulfated Tyrosine Residue | Parasite Ligand | Functional Consequence |

| Duffy Antigen/Receptor for Chemokines (DARC) | Tyr41 | Plasmodium vivax Duffy-binding protein 1 (PvDBP1) | Essential for high-affinity binding and erythrocyte invasion by the parasite. mdpi.com |

Modulation of Antibody Function and Antigen Recognition

Tyrosine O-sulfation serves as a significant mechanism for modulating antibody function and the specificity of antigen recognition. nih.gov The introduction of a negatively charged sulfate group into the antigen-binding site, typically within the CDRs, can enhance the binding affinity and specificity of an antibody for its target antigen. nih.govresearchgate.net

This enhancement is often driven by favorable electrostatic interactions between the negatively charged sulfotyrosine on the antibody and positively charged residues on the surface of the antigen. nih.gov As seen with anti-HIV-1 antibodies, this modification can increase binding affinity by several orders of magnitude. For instance, tyrosine sulfation in the CDRH3 of some anti-HIV-1 antibodies can increase their affinity for the gp120 protein by 4- to 500-fold. nih.gov

However, the effect of tyrosine sulfation is not universally enhancing and can be highly specific to the antibody-antigen pair. In some cases, tyrosine sulfation has been found to have no significant impact on antigen binding, while in others, it has been observed to modestly decrease binding affinity by increasing the rate of antigen dissociation. This indicates that the functional consequence of tyrosine sulfation is context-dependent, relying on the specific structural environment of the antibody's antigen-binding site and the electrostatic landscape of the antigen. This post-translational modification, therefore, represents a mechanism for diversifying the humoral immune response. nih.gov

| Antibody System | Effect of Tyrosine Sulfation | Mechanism |

| Anti-HIV-1 gp120 antibodies (e.g., PG16, 412d) | Increased binding affinity and neutralization potency. nih.gov | Enhanced electrostatic interactions with positively charged residues on gp120. nih.gov |

| Bispecific monoclonal antibody (unspecified) | Modestly decreased cell binding and T cell-mediated killing. | Increased rate of antigen disassociation. |

Extracellular Matrix Protein Modification

This compound is a common modification found on proteins of the extracellular matrix (ECM). The ECM is a complex network of proteins and polysaccharides that provides structural support to tissues and plays a critical role in regulating cellular processes such as adhesion, migration, and proliferation. The sulfation of ECM components can influence their structure, their interactions with other matrix molecules, and their engagement with cell surface receptors.

Examples: Lumican

Lumican is a member of the small leucine-rich repeat proteoglycan (SLRP) family and is an important structural component of the ECM in various tissues, including the cornea, skin, and tendons. researchgate.net The mature lumican protein contains a negatively charged N-terminal domain that is known to be modified by tyrosine O-sulfation. rndsystems.comresearchgate.net Mass spectrometry analyses have identified at least two sites of tyrosine sulfation within this N-terminal region of lumican. nih.gov

The functional significance of tyrosine sulfation on lumican is primarily linked to its role in collagen fibrillogenesis—the process of forming organized collagen fibrils, which are essential for the mechanical strength of connective tissues. researchgate.net The tyrosine-sulfated N-terminal domain of lumican has a high affinity for binding to collagen. This interaction is thought to influence the early stages of fibril assembly by shortening the lag phase of fibril formation and affecting the arrangement of collagen molecules. While the leucine-rich repeat (LRR) domain of lumican also binds to collagen and inhibits the lateral growth of fibrils, the sulfated N-terminal domain plays a distinct, regulatory role in the initial nucleation and organization of the fibrils. The functional importance of lumican in collagen organization is underscored by the fact that mice lacking the lumican gene exhibit corneal opacity and fragile skin due to disorganized and abnormally thick collagen fibers. researchgate.net

Serine Protease Inhibitors

Serine protease inhibitors, also known as serpins, are another class of proteins where tyrosine O-sulfation is known to occur and play a functional role. These inhibitors are crucial for regulating a wide range of physiological processes, including blood coagulation, fibrinolysis, and inflammation, by controlling the activity of serine proteases.

A prominent example is hirudin, a potent thrombin inhibitor originally isolated from the medicinal leech, which contains a sulfated tyrosine residue that significantly enhances its anticoagulant activity. The sulfate group contributes to the high-affinity binding of hirudin to thrombin, a key serine protease in the blood-clotting cascade. Similarly, tyrosine sulfation of endogenous coagulation factors, such as factor VIII, is required for their full procoagulant activity. mdpi.com Inhibition of factor VIII sulfation leads to a significant reduction in its activity, suggesting that this modification is critical for its interactions with other components of the coagulation cascade. mdpi.com The presence of this compound on these inhibitory proteins modulates their interaction with target proteases, thereby providing a mechanism for fine-tuning critical proteolytic pathways.

Enzyme Regulation and Activity Modulation

The post-translational modification of proteins through the addition of a sulfate group to a tyrosine residue, known as tyrosine O-sulfation, serves as a significant mechanism for regulating biological processes. This modification primarily modulates protein-protein interactions, which is fundamental to controlling enzyme activity and signaling pathways. wikipedia.orgresearchgate.netspandidos-publications.comresearchgate.net The process is catalyzed by Golgi-resident tyrosylprotein sulfotransferases (TPSTs), which transfer a sulfate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to specific tyrosine residues on secreted and transmembrane proteins. pnas.orgmdpi.comuniprot.orgbiorxiv.org The addition of the negatively charged sulfate group can enhance electrostatic interactions, leading to stronger and more specific binding between proteins. mdpi.com This modification is considered stable and largely irreversible in vivo, as there are no known dedicated enzymes for its removal, making it a long-term regulatory switch. wikipedia.orgresearchgate.netnih.gov

Research has illuminated several instances where tyrosine O-sulfation directly influences the activity of enzymes or the function of proteins involved in enzymatic cascades. This modulation is critical in diverse physiological areas, including hemostasis, inflammation, and immune responses. researchgate.netmdpi.comresearchgate.net

Detailed Research Findings

Studies have demonstrated that the strategic placement of a sulfate group on a tyrosine residue can dramatically alter the affinity and specificity of protein interactions, thereby regulating enzymatic processes.

One of the most well-documented examples is in the regulation of blood coagulation. The activity of the serine proteinase thrombin is potently inhibited by hirudin, an anticoagulant protein derived from leeches. acs.org Research shows that tyrosine sulfation on hirudin enhances its binding affinity for thrombin by as much as two orders of magnitude. biorxiv.orgrsc.org This enhanced interaction is crucial for its powerful anticoagulant function, highlighting sulfation as a key modulator of serine protease inhibitors. researchgate.netrsc.org This mechanism is a recurring theme in blood-feeding organisms, which utilize sulfated proteins to prevent host coagulation. rsc.org

In the context of the immune system and inflammation, tyrosine sulfation is essential for the function of P-selectin glycoprotein ligand 1 (PSGL-1). The sulfation of specific tyrosine residues on PSGL-1 is an absolute requirement for its high-affinity binding to P-selectin, an adhesion molecule on activated endothelial cells and platelets. uniprot.org This interaction is a critical step in the process of leukocyte rolling on endothelial surfaces during an inflammatory response, which precedes downstream enzymatic signaling events.

Furthermore, the function of chemokine receptors, which are G-protein-coupled receptors that trigger intracellular signaling cascades upon ligand binding, is heavily dependent on tyrosine sulfation. The N-terminal domains of many chemokine receptors, such as CCR5 and CXCR4, are sulfated. researchgate.netresearchgate.net This modification is critical for their optimal binding to chemokine ligands, which in turn modulates processes like cell migration and chemotaxis. researchgate.net For instance, the binding affinity for ligands can be 5- to 100-fold weaker for undersulfated G-protein-coupled receptors. researchgate.net

Recent research has also uncovered a role for tyrosine sulfation in modulating the function of therapeutic proteins. A study on an anti-interleukin-4 (IL-4) human IgG1 antibody revealed that sulfation of a tyrosine residue within the complementarity-determining region (CDR) resulted in a two-fold higher binding affinity for IL-4 and a nearly four-fold increase in neutralization potency. mdpi.com This demonstrates that tyrosine O-sulfation can act as a critical quality attribute that directly enhances the "activity" of an antibody, which is its ability to bind and neutralize its target. mdpi.com The increased affinity is likely due to favorable charge-charge interactions between the sulfate group and positively charged residues on the antigen's surface. mdpi.com

Table 1: Examples of Enzyme and Protein Activity Modulation by this compound

| Protein/Enzyme | Effect of this compound | Research Finding | Functional Outcome |

|---|---|---|---|

| Hirudin | Increased binding affinity | Sulfation enhances binding to thrombin by up to 100-fold. biorxiv.orgrsc.org | Potent inhibition of the enzyme thrombin, leading to strong anticoagulant activity. acs.orgrsc.org |

| P-selectin glycoprotein ligand 1 (PSGL-1) | Essential for binding | Sulfation is required for high-affinity interaction with P-selectin. uniprot.org | Modulates leukocyte adhesion during inflammation. uniprot.org |

| Chemokine Receptors (e.g., CCR5, CXCR4) | Enhanced ligand binding | Sulfation of the N-terminal domain is crucial for optimal chemokine binding. researchgate.netresearchgate.net | Regulates cellular migration, chemotaxis, and viral entry. researchgate.netresearchgate.net |

| Anti-IL-4 IgG1 Antibody | Increased affinity and potency | Sulfation in the CDR increased antigen affinity by two-fold and neutralization potency by four-fold. mdpi.com | Enhanced therapeutic efficacy through stronger target binding and neutralization. mdpi.com |

Compound and Protein List

| Name |

| 3'-phosphoadenosine-5'-phosphosulfate (PAPS) |

| CCR5 |

| CXCR4 |

| Hirudin |

| IgG1 |

| Interleukin-4 (IL-4) |

| P-selectin |

| P-selectin glycoprotein ligand 1 (PSGL-1) |

| Thrombin |

| This compound |

| Tyrosylprotein sulfotransferase (TPST) |

Methodologies for Academic Research on Tyrosine O Sulfation

Detection and Identification of Tyrosine O-Sulfate in Proteins

The identification of tyrosine O-sulfated proteins involves several key strategies, often used in combination to ensure accuracy and specificity. These methods aim to either directly label the sulfate (B86663) group or detect its characteristic mass signature.

Metabolic Labeling Strategies

Metabolic labeling involves introducing a labeled precursor into a biological system (cells, tissues, or whole organisms) to trace the incorporation of the label into specific molecules, including PTMs. For tyrosine O-sulfation, radioactive sulfate is a common labeling agent.

This strategy relies on culturing cells or organisms in a medium containing inorganic radioactive sulfate, typically [35S]-sulfate. Within the cell, inorganic sulfate is activated to adenosine (B11128) 3′-phosphate 5′-phosphosulfate (PAPS), the universal sulfate donor. Tyrosylprotein sulfotransferases (TPSTs) then catalyze the transfer of the sulfate group from PAPS to specific tyrosine residues on target proteins. The incorporated [35S] label allows for the detection and tracing of sulfated proteins mpi-cbg.demdpi.comresearchgate.net.

This method can be applied to various biological preparations, including whole animals, tissue explants, tissue slices, and cell cultures mpi-cbg.de. While effective for detecting sulfation, it's important to note that [35S]-sulfate can also label carbohydrate residues. Therefore, confirmation that the label is specifically on tyrosine residues is often required, for example, by using bacterial aryl sulfatase to remove the sulfate group or by performing alkaline hydrolysis followed by thin-layer electrophoresis mdpi.com. Despite its utility in detecting small amounts of sulfated proteins, especially membrane and secretory proteins, the use of radioactive isotopes involves complex operational procedures and regulatory considerations mdpi.com. Studies investigating the sulfation of proteins like HIV-1 gp120 and Fibulin 2 have successfully employed [35S]-sulfate labeling to confirm the presence of this modification nih.govpnas.org.

Following metabolic labeling with [35S]-sulfate, autoradiography and fluorography are essential techniques for visualizing and detecting the radiolabeled proteins. After separation by techniques such as SDS-PAGE, the gel or a transferred membrane is exposed to a radiation-sensitive film or phosphorimager plate.

Autoradiography: This is the direct method of capturing the radioactive signal emitted by the [35S]-labeled proteins. The dried gel or membrane is placed in direct contact with photographic film or a phosphorimager screen, which records the emitted beta particles as dark spots or signals mpi-cbg.demdpi.compnas.org.

Fluorography: This technique enhances the sensitivity of detection by incorporating a scintillator, such as sodium salicylate (B1505791), into the process. The scintillator converts the emitted beta particles into light photons, which then expose the film. This method is particularly useful for detecting low levels of radioactivity mpi-cbg.de. The sodium salicylate method is often preferred as the salicylate is water-soluble, allowing the gel to be used for subsequent biochemical analyses mpi-cbg.de.

If the protein labeling is particularly intense, direct autoradiography without fluorography may suffice mpi-cbg.de. These methods have been instrumental in identifying proteins like TSP 86 and TSP 84 in retinal extracts and confirming the sulfation status of various proteins in research studies pnas.orgresearchgate.net.

Immunoprecipitation (IP) is a powerful technique used to specifically isolate a protein of interest from a complex mixture, such as a cell lysate or culture medium, using antibodies that recognize the target protein. After metabolic labeling with [35S]-sulfate, immunoprecipitation can be employed to enrich the sulfated protein of interest before analysis by SDS-PAGE and autoradiography/fluorography mpi-cbg.de.

This approach is valuable whether the protein is endogenously expressed or heterologously expressed in host cells. If specific antibodies against the protein of interest are unavailable, epitope tagging can be used, where the protein is engineered to carry a tag recognized by a commercial antibody mpi-cbg.de. Alternatively, novel anti-sulfotyrosine monoclonal antibodies, such as PSG2, can be used to directly capture sulfated proteins from complex biological samples, enabling their purification and analysis nih.govarvojournals.orgnih.gov. For instance, studies have used immunoprecipitation with anti-Myc antibodies to confirm the sulfation of Fibulin 2, followed by SDS-PAGE and autoradiography nih.gov. Similarly, affinity columns generated with anti-sulfotyrosine antibodies have been used to isolate and identify sulfated proteins from tissue extracts arvojournals.org.

Mass Spectrometry (MS) Approaches

Mass spectrometry (MS) has become indispensable for identifying and characterizing post-translational modifications, including tyrosine O-sulfation. The presence of a sulfate group (SO3) attached to a tyrosine residue results in a characteristic mass increase of approximately +80 Da.

The addition of a sulfate group to tyrosine results in a nominal mass increase of +79.9568 Da. This modification is often detected in MS analysis as a peptide or protein exhibiting a mass approximately 80 Da higher than its unmodified counterpart mdpi.commdpi.comresearchgate.netnih.govtandfonline.comresearchgate.netacs.org.

A significant challenge in MS-based identification is that tyrosine sulfation shares a similar mass increment with tyrosine phosphorylation (+79.9663 Da). The mass difference between these two modifications is only about 9.5 millidaltons (mDa), which can be difficult to resolve using standard mass spectrometers mdpi.comresearchgate.netacs.org. To overcome this, several strategies are employed:

High-Resolution Mass Spectrometry: Instruments with high mass accuracy, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can distinguish between sulfation and phosphorylation based on their precise mass differences mdpi.comresearchgate.net.

MS/MS Fragmentation Analysis: this compound is known to be labile, particularly in positive ion mode MS/MS fragmentation, where the sulfate group can be readily lost researchgate.netresearchgate.net. Analysis in negative ion mode often provides better stability and sensitivity for detecting sulfotyrosine, as the sulfate group is more stable researchgate.netresearchgate.netsigmaaldrich-jp.comresearchgate.net. In negative ion mode, both sulfated and non-sulfated species may be observed researchgate.net.

Enzymatic Treatment: Treatment with specific enzymes can help differentiate between sulfation and phosphorylation. For example, alkaline phosphatase treatment removes phosphate (B84403) groups, and if the +80 Da mass shift persists, it supports sulfation mdpi.comscispace.comspringernature.com. Conversely, treatment with sulfatase enzymes can remove sulfate groups, leading to a loss of the +80 Da mass, thereby confirming the presence of sulfation mdpi.comnih.govacs.org.

Subtractive Strategies: A common chemical approach involves the stoichiometric acetylation of free hydroxyl groups on unmodified tyrosine residues using sulfosuccinimidyl acetate (B1210297) (S-NHSAc). In subsequent MS/MS analysis, the sulfate group of sulfotyrosine can be selectively released, revealing a free tyrosine residue. This strategy allows for the detection of sulfated tyrosines by identifying the acetylated, unmodified tyrosines and the resulting free tyrosines after fragmentation scispace.comspringernature.comnih.gov.

These MS-based methods, often combined with enrichment techniques like immobilized metal affinity chromatography (IMAC) or ion-exchange chromatography (SCX), provide powerful tools for identifying and localizing tyrosine sulfation sites within proteins arvojournals.orgnih.gov.

Data Table: Proteins Identified with Tyrosine O-Sulfation

The methodologies described above have been instrumental in identifying a growing number of proteins that undergo tyrosine O-sulfation. These modifications are crucial for various biological functions, including protein-protein interactions, cell adhesion, and signaling.

| Protein Name | Biological Role/Context | Primary Detection Method(s) Used | Representative Citations |

| Lumican | Extracellular matrix proteoglycan; involved in cell adhesion and tissue remodeling. | Metabolic labeling ([35S]-sulfate), SDS-PAGE, Autoradiography, MS/MS, Affinity purification with anti-sulfotyrosine antibody (PSG2), Subtractive MS strategy. | researchgate.netarvojournals.orgnih.gov |

| Vitronectin | Extracellular matrix protein; involved in cell adhesion, migration, and wound healing. | Affinity purification with anti-sulfotyrosine antibody (PSG2), SDS-PAGE, MS/MS, Metabolic labeling ([35S]-sulfate), Barium hydroxide (B78521) hydrolysis, Thin-layer electrophoresis (TLE). | arvojournals.org |

| Fibrinogen | Key protein in blood coagulation; forms fibrin (B1330869) clots. | Early identification via chemical analysis; later confirmed by MS and metabolic labeling. | researchgate.netgoogleapis.com |

| Factor VIII | Blood coagulation factor; essential for intrinsic pathway of coagulation. | Identified through functional studies and MS analysis. | researchgate.net |

| P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) | Cell adhesion molecule; mediates leukocyte rolling and adhesion. | MS, Metabolic labeling ([35S]-sulfate), Anti-sulfotyrosine antibody (PSG2) detection, studies on binding to P-selectin. | pnas.orgnih.govcreative-biolabs.com |

| Chemokine Receptors (e.g., CCR5) | Cell surface receptors; involved in immune cell trafficking and signaling. | MS, Metabolic labeling ([35S]-sulfate), Anti-sulfotyrosine antibody detection, studies on HIV-1 gp120 binding. | pnas.orgresearchgate.netresearchgate.netresearchgate.net |

| Antibodies (e.g., 3B9, mAb-X) | Therapeutic proteins; immune response mediators. | MS (LC-MS), +80 Da mass shift analysis, alkaline phosphatase treatment, sulfatase treatment, intact mass analysis, SCX-MS. | mdpi.comtandfonline.comacs.org |

| Fibulin 2 | Extracellular matrix protein; involved in cell adhesion and angiogenesis. | Immunoprecipitation (anti-Myc), SDS-PAGE, Western blotting (anti-Myc, PSG2), [35S]-sulfate labeling, autoradiography. | nih.gov |

This table highlights the diverse range of proteins found to be tyrosine-sulfated and the array of techniques employed to confirm their modification status. The ongoing development of more sensitive and specific detection methods continues to expand our understanding of the proteome's sulfation landscape.

Enzymatic Assays for TPST Activity

In Vitro Characterization of TPSTs